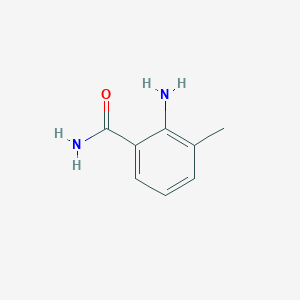

2-Amino-3-methylbenzamide

描述

Contextualization within Benzamide (B126) Chemistry Research

Benzamides represent a significant class of organic compounds that feature a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal and materials chemistry due to its chemical stability and its capacity to form hydrogen bonds, which influences molecular interactions and biological activity. Research into benzamide derivatives is extensive, with many compounds being investigated for a wide range of applications.

2-Amino-3-methylbenzamide is a substituted anthranilamide, a subclass of benzamides where an amino group is present at the ortho position to the amide. This ortho-amino-benzamide framework is a key feature in many biologically active molecules. The presence of the methyl group at the 3-position further influences the molecule's steric and electronic properties, distinguishing it from the parent 2-aminobenzamide (B116534) compound. synquestlabs.com In chemical research, the amino and amide groups serve as reactive handles for further synthetic modifications, allowing for the construction of diverse molecular libraries. The exploration of structurally related compounds, such as N-(4-acetylphenyl)-3-amino-2-methylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide, underscores the modular nature of benzamide chemistry, where different substituents are introduced to fine-tune the molecule's properties for specific applications, including as enzyme inhibitors or intermediates for heterocyclic systems. cymitquimica.com

Historical Perspective on Early Research Endeavors

Significance of the this compound Scaffold in Chemical Sciences

The significance of the this compound scaffold lies primarily in its utility as a versatile synthetic intermediate for creating high-value chemical entities, particularly in agrochemistry and medicinal chemistry. The arrangement of the amino, methyl, and amide groups on the phenyl ring allows for a variety of chemical transformations.

A prominent example of its application is its role as a key structural component in the synthesis of chlorantraniliprole, a widely used insecticide. biosynth.com In the structure of chlorantraniliprole, the this compound moiety acts as a crucial linker. biosynth.com This application highlights the industrial relevance of the compound as a building block for complex, commercially significant products. The development of efficient synthetic routes to related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide, which is also an intermediate for insecticides like chlorantraniliprole, further demonstrates the importance of this chemical class in agrochemical research. google.com

In medicinal chemistry, the benzamide scaffold is a privileged structure, and the specific substitution pattern of this compound offers a unique starting point for drug discovery. Derivatives of related aminobenzamides have been investigated for various biological activities. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents. The N,O-bidentate potential of similar structures makes them suitable for transition-metal-catalyzed C-H bond functionalization reactions, a powerful tool in modern organic synthesis. mdpi.com The continued interest in synthesizing and evaluating derivatives of this scaffold suggests its ongoing importance in the search for novel molecules with specific functional properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1885-32-1 | sigmaaldrich.comsynquestlabs.combiosynth.com |

| Molecular Formula | C8H10N2O | nih.govsynquestlabs.combiosynth.com |

| Molecular Weight | 150.18 g/mol | biosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)N)N | biosynth.comuni.lu |

| InChI Key | FEBQTMQGJXZYKX-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBQTMQGJXZYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557575 | |

| Record name | 2-Amino-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-32-1 | |

| Record name | 2-Amino-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 3 Methylbenzamide

Established Synthetic Routes to 2-Amino-3-methylbenzamide

Traditional methods for synthesizing this compound rely on well-established organic reactions, primarily focusing on the formation of the amide bond and the manipulation of aromatic precursors.

Aminolysis is a fundamental process in the formation of amides. It involves the reaction of a carboxylic acid derivative with an amine, where the amine acts as a nucleophile. In the context of benzamide (B126) synthesis, this typically involves the cleavage of a more reactive acyl compound, such as an acid chloride or an ester, by an amine.

The reaction of aliphatic and aromatic primary and secondary amines with acid chlorides, anhydrides, or esters occurs via a nucleophilic acyl substitution mechanism. ncert.nic.in This process, known as acylation, replaces a hydrogen atom of the amino group (–NH2) with an acyl group. ncert.nic.in The resulting products are amides. For the synthesis of N-substituted benzamides, an appropriate benzoic acid derivative is treated with the desired amine. The reaction is often conducted in the presence of a base like pyridine to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

A related approach starts with 2-amino-3-methylbenzoic acid, which is first converted to a more reactive intermediate before being treated with methylamine (B109427). For instance, methyl 3-methyl-2-nitrobenzoate can be heated with methylamine in a lower alcohol to yield 3-methyl-2-nitro-N-methylbenzamide, which is then reduced to the desired product. google.com

A common and effective route to synthesizing N-methyl anthranilamides involves the reaction of isatoic anhydride (B1165640) with an aqueous solution of methylamine. nih.gov Isatoic anhydride serves as a stable and convenient precursor to 2-aminobenzoyl compounds. The reaction proceeds via the nucleophilic attack of methylamine on one of the carbonyl groups of the anhydride ring. This leads to the opening of the heterocyclic ring and the subsequent loss of carbon dioxide, yielding the corresponding 2-aminobenzamide (B116534) derivative.

This method has been adapted for the synthesis of various substituted 2-aminobenzamides. For example, 2-amino-N-methylbenzamide derivatives can be prepared through the aminolysis of an 8-methyl-isatoic anhydride intermediate with aqueous methylamine. sioc-journal.cn This reaction forms the core of several multi-step, one-pot procedures. sioc-journal.cn The process is efficient, with the primary amine condensing with the anhydride to yield the substituted anthranilamide and evolve carbon dioxide. epa.gov

Novel and Green Synthesis Protocols

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. A one-pot method for synthesizing 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which starts from 2-amino-3-methylbenzoic acid. sioc-journal.cn

The key steps in this process are:

Cyclization: 2-amino-3-methylbenzoic acid is reacted with bis(trichloromethyl) carbonate to form the intermediate 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (an isatoic anhydride derivative). sioc-journal.cn

Aminolysis: The intermediate is then treated with aqueous methylamine to produce 2-amino-N,3-dimethylbenzamide. sioc-journal.cn

Halogenation: The final product is obtained by electrophilic aromatic substitution using an N-halosuccinimide. sioc-journal.cn

The development of "green" synthetic routes is a major goal in modern chemistry, focusing on milder conditions and the reduction of hazardous waste. The aforementioned one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides is considered an environmentally friendly route due to its simple work-up procedure, milder conditions, shorter reaction time, and higher yield compared to traditional multi-step methods. sioc-journal.cn The use of propylene carbonate as a green polar aprotic solvent to replace more toxic solvents like dichloromethane and DMF is also a promising strategy in amide bond formation for peptide synthesis, which could be applicable to benzamide synthesis. rsc.org

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters such as temperature, solvent, catalyst, and reactant ratios is crucial for maximizing product yield and purity. In the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from 3-methyl-2-nitrobenzoate, specific temperature ranges were identified as optimal for each step of the process. google.com

| Step | Reaction | Preferred Temperature (°C) |

| 1 | Aminolysis of methyl 3-methyl-2-nitrobenzoate with methylamine | 60-65 |

| 2 | Reduction of the nitro group with iron powder | 70-75 |

| 3 | Chlorination with sulfonyl chloride | 55-60 |

Table 1: Optimized temperatures for a multi-step synthesis of a this compound derivative. google.com

The molar ratio of reactants is also a key factor. For the chlorination step, a preferred molar ratio of 1:1.2 for 3-methyl-2-aminobenzamide to sulfonyl chloride was established to achieve high conversion. google.com Further studies on related reactions have shown that the choice of base and the addition of additives can significantly influence the yield and selectivity of the reaction. For instance, in a palladium-catalyzed direct arylation, the addition of pivalic acid (PivOH) and a decrease in reaction temperature were found to control the cyclization mode and improve the yield of the desired product. researchgate.net

The following table illustrates how solvent choice can impact reaction outcomes, a key consideration in optimization. While this example is for a different reaction, it demonstrates the principle of systematic optimization.

| Entry | Solvent | Temperature | Outcome |

| 1 | Water | Room Temp | No desired product |

| 2 | Water:Acetonitrile (1:1) | Room Temp | No desired product |

| 3 | Water | Reflux | Desired product formed |

| 4 | Acetonitrile | Reflux | Desired product formed |

Table 2: Example of solvent screening for reaction optimization. researchgate.net

Scale-Up Considerations for Research and Development

The transition of a synthetic route for this compound from a laboratory setting to a larger research and development (R&D) scale necessitates a thorough evaluation of various factors to ensure efficiency, safety, and economic viability. Key considerations include the selection of starting materials, optimization of reaction conditions, and the implementation of practical purification strategies.

Another synthetic pathway that has been explored for analogous compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, begins with isatoic anhydride and a methylamine solution. patsnap.com This method is also relevant to the scale-up of this compound synthesis due to the commercial availability and relatively low cost of the starting materials. The reaction conditions, such as temperature control during the addition of methylamine and the subsequent chlorination step, are critical for maximizing yield and purity, and would require careful optimization and monitoring in a larger-scale setup. patsnap.com

When considering the scale-up of any synthetic process for this compound, a detailed analysis of each step is crucial. The following table outlines key parameters and their implications for R&D scale production based on reported synthetic strategies for similar compounds.

| Parameter | Laboratory-Scale Method | R&D Scale-Up Considerations | Potential Advantages for Scale-Up |

| Starting Material | 2-amino-3-methylbenzoic acid sioc-journal.cn | Availability, cost, and purity of bulk material. | Readily available starting material. |

| Reagents | Bis(trichloromethyl) carbonate, aqueous methylamine, NCS, NBS, NIS sioc-journal.cn | Safe handling and storage of reagents, cost-effectiveness of bulk quantities. | One-pot process reduces the number of reagents to be handled and stored. sioc-journal.cn |

| Reaction Conditions | Not specified in detail, but described as "milder conditions" sioc-journal.cn | Precise temperature and pressure control, efficient mixing, and heat transfer in larger reactors. | Milder conditions reduce the need for specialized high-pressure or high-temperature equipment. sioc-journal.cn |

| Work-up & Purification | Direct crystallization from the reaction mixture after solvent evaporation sioc-journal.cn | Development of robust crystallization procedures, filtration, and drying methods suitable for larger quantities. | Simplified purification reduces processing time and solvent usage. sioc-journal.cn |

| Overall Yield | 87-94% sioc-journal.cn | Maintaining high yields on a larger scale can be challenging and requires process optimization. | High initial yield suggests a potentially efficient and economical process. sioc-journal.cn |

In the context of producing derivatives like 2-amino-5-cyano-N,3-dimethylbenzamide, the synthesis involves the reaction of 2-amino-5-cyano-3-methylbenzoic esters with methylamine. justia.com The preparation of the necessary bromine compounds is achieved through bromination with a mixture of hydrogen bromide and hydrogen peroxide, which are readily available and cost-effective reagents suitable for larger-scale operations. justia.com

Ultimately, the successful scale-up of this compound synthesis for R&D purposes hinges on a process that is not only high-yielding but also simple, safe, and environmentally conscious. The one-pot synthesis approach appears to be a particularly green and efficient route, aligning well with the principles of sustainable chemical manufacturing. sioc-journal.cn

Derivatives and Analogs of 2 Amino 3 Methylbenzamide: Synthesis and Structural Elucidation

Design Principles for 2-Amino-3-methylbenzamide Derivatives

The design of derivatives based on the this compound scaffold is guided by established principles of medicinal and materials chemistry. Modifications are strategically introduced to alter the molecule's steric profile, electronic distribution, and hydrogen-bonding capabilities. These changes are achieved by targeting the amide nitrogen, the aromatic ring, or by using the entire molecule as a building block for larger, polycyclic structures.

The amide nitrogen is a key site for structural modification to influence the molecule's chemical properties. Introducing substituents on the amide nitrogen can alter steric hindrance, solubility, and intermolecular interactions. google.comnih.gov For instance, N-alkyl and N-aryl substituted benzamides can be prepared from isatoic anhydride (B1165640) and various amines. rsc.org A common modification is N-methylation, which can be achieved through the aminolysis of an intermediate like 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione with methylamine (B109427). sioc-journal.cn Such N-substituted derivatives can also serve as precursors for more complex structures. For example, N-substituted 2-aminobenzamides undergo diazotization and subsequent cyclization to form N-substituted 1,2,3-benzotriazin-4(3H)-ones. rsc.org This transformation highlights how modification at the amide nitrogen can facilitate the construction of novel heterocyclic systems.

Introducing substituents onto the aromatic ring is a fundamental strategy for modulating the electronic properties of the this compound core. The existing amino and methyl groups are both activating and ortho-, para-directing, influencing the position of subsequent electrophilic aromatic substitutions. chemistrysteps.com Halogenation is a common modification, with derivatives such as 2-amino-5-chloro-, 2-amino-5-bromo-, and 2-amino-5-iodo-N,3-dimethylbenzamides being synthesized via electrophilic aromatic substitution using N-halosuccinimides. google.comsioc-journal.cngoogle.com The introduction of halogens or other groups like cyano can significantly alter the molecule's reactivity and potential for further functionalization. google.com The strategic placement of these substituents is critical, as their electronic effects can influence the reactivity of the entire scaffold.

The this compound scaffold is a versatile precursor for the synthesis of fused heterocyclic systems. The proximate amino and amide functionalities can participate in intramolecular cyclization reactions to form new rings. A key intermediate, 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is synthesized from 2-amino-3-methylbenzoic acid and serves as a gateway to various derivatives. sioc-journal.cnresearchgate.net This benzoxazinedione can then be reacted with amines to generate N-substituted benzamides. nih.govsioc-journal.cn Furthermore, 2-aminobenzamide (B116534) derivatives are used to synthesize 1,2,3-benzotriazin-4(3H)-ones, which are important heterocyclic moieties in medicinal chemistry. rsc.org The ability to construct these fused systems expands the structural diversity accessible from the simple benzamide (B126) starting material. researchgate.net

Synthesis of Halogenated this compound Derivatives

The synthesis proceeds in three main steps within a single reaction vessel:

Formation of Benzoxazinedione: 2-amino-3-methylbenzoic acid is first reacted with bis(trichloromethyl) carbonate to form the cyclic intermediate 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. sioc-journal.cn

Aminolysis: The intermediate is not isolated but is directly treated with an amine, such as aqueous methylamine, to open the ring and form an N-substituted 2-aminobenzamide, for example, 2-amino-N,3-dimethylbenzamide. sioc-journal.cn

Electrophilic Halogenation: Finally, a halogenating agent is added to introduce a halogen at the 5-position of the aromatic ring through electrophilic aromatic substitution. sioc-journal.cn N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) are used to produce the corresponding 5-chloro, 5-bromo, or 5-iodo derivatives. sioc-journal.cn

| Product | Halogenating Agent | Overall Yield |

|---|---|---|

| 2-Amino-5-chloro-N,3-dimethylbenzamide | N-Chlorosuccinimide (NCS) | 94% |

| 2-Amino-5-bromo-N,3-dimethylbenzamide | N-Bromosuccinimide (NBS) | 91% |

| 2-Amino-5-iodo-N,3-dimethylbenzamide | N-Iodosuccinimide (NIS) | 87% |

Synthesis of N-Substituted Benzamide Analogs

The synthesis of analogs with substituents on the amide nitrogen is a common strategy to create diverse libraries of compounds. google.comresearchgate.net These substitutions can range from simple alkyl groups to more complex aryl or functionalized moieties. rsc.org

One versatile method involves the reaction of isatoic anhydride with a variety of primary amines to produce the corresponding N-substituted 2-aminobenzamides. rsc.org This approach allows for the introduction of a wide array of N-substituents. For example, reacting isatoic anhydride with amines such as methylamine, ethylamine, or aniline (B41778) yields the respective N-methyl, N-ethyl, or N-phenyl-2-aminobenzamides. rsc.org

Another important route is the ring-opening of 2H-3,1-benzoxazine-2,4-dione intermediates. nih.gov For instance, 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, derived from 2-amino-3-methylbenzoic acid, reacts with aqueous methylamine to specifically yield 2-amino-N,3-dimethylbenzamide. sioc-journal.cn Similarly, reaction with benzylamine (B48309) can produce N-benzyl substituted benzamides. nih.gov These N-substituted products are often stable compounds that can be isolated or used directly as precursors for more complex molecules, such as fused heterocycles. rsc.org

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Isatoic Anhydride | Methylamine | 2-Amino-N-methylbenzamide | rsc.org |

| 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Aqueous Methylamine | 2-Amino-N,3-dimethylbenzamide | sioc-journal.cn |

| 8-Methyl-2-thioxo-2H-benz[e]-1,3-oxazin-4(3H)-one | Benzylamine | N-(Benzyl carbamothioyl)-2-hydroxy-3-methylbenzamide | nih.gov |

| Isatoic Anhydride | 2'-Methylaniline | 2-Amino-N-(2'-methylphenyl)benzamide | rsc.org |

Directed Synthesis of Complex Benzamide Scaffolds

The this compound framework can be used as a directing group or a foundational block for the synthesis of more elaborate molecular architectures. The inherent functionality of the molecule guides the formation of complex scaffolds, particularly fused heterocyclic systems. chemistrysteps.comnih.gov

A prominent example is the synthesis of 1,2,3-benzotriazin-4(3H)-ones from N-substituted 2-aminobenzamide precursors. rsc.org This transformation is achieved through a one-pot diazotization and cyclization process. The 2-aminobenzamide is treated with a nitrite (B80452) source and acid to form a stable diazonium salt, which then undergoes intramolecular cyclization to yield the benzotriazinone ring system. rsc.org This method is compatible with a range of N-alkyl and N-aryl substituents on the amide, demonstrating its utility in building a library of complex scaffolds. rsc.org

Additionally, related N-substituted benzamide structures have been shown to act as bidentate directing groups in metal-catalyzed C–H bond functionalization. mdpi.com For example, an N,O-bidentate directing group, formed by an amide nitrogen and a nearby hydroxyl group, can chelate to a metal catalyst, directing the functionalization to a specific C-H bond on the aromatic ring. mdpi.com This principle suggests that appropriately designed derivatives of this compound could be employed in directed C–H activation reactions to construct complex and specifically substituted benzamide scaffolds.

Advanced Spectroscopic and Analytical Characterization of 2 Amino 3 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Amino-3-methylbenzamide. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework, while two-dimensional techniques can reveal intricate connectivity.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the amine and amide functional groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. Based on data from related substituted benzamides, the anticipated ¹H NMR spectral data can be summarized. niscair.res.injournals.co.za For instance, in related N-aryl substituted benzamides, aromatic protons typically appear in the range of δ 6.8-8.0 ppm, while the amide N-H proton often presents as a broad singlet around δ 8.5 ppm. niscair.res.in The methyl protons are expected in the aliphatic region, typically around δ 2.1-2.4 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~6.6 - 7.5 | Multiplet (m) |

| Amide (-CONH₂) | ~7.5 - 8.5 | Broad Singlet (br s) |

| Amine (-NH₂) | ~4.0 - 5.0 | Broad Singlet (br s) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is characteristically deshielded and appears at a high chemical shift, typically in the range of δ 165-171 ppm for benzamide (B126) derivatives. niscair.res.injournals.co.zarsc.org The aromatic carbons resonate between δ 115-150 ppm, with their specific shifts determined by the positions of the amino and methyl substituents. The methyl carbon signal is expected in the upfield region of the spectrum. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 - 172 |

| Aromatic C-NH₂ | ~145 - 150 |

| Aromatic C-CH₃ | ~135 - 140 |

| Aromatic C-CONH₂ | ~120 - 125 |

| Aromatic C-H | ~115 - 135 |

Note: Chemical shifts are predictions based on data from analogous structures and are solvent-dependent.

Two-Dimensional NMR Techniques

To further confirm the structural assignments from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, it would be used to establish the connectivity between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the amine, amide, and aromatic moieties. niscair.res.in The N-H stretching vibrations of the primary amine and amide groups are expected to appear as distinct bands in the 3100-3500 cm⁻¹ region. tandfonline.com The C=O stretching vibration of the amide is a strong, prominent band typically found between 1640 and 1680 cm⁻¹. niscair.res.inwiley.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Amide | N-H Stretch | 3100 - 3500 | Medium - Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium - Weak |

| Alkane (Methyl) | C-H Stretch | 2850 - 3000 | Medium - Weak |

| Amide | C=O Stretch | 1640 - 1680 | Strong |

| Aromatic | C=C Stretch | 1500 - 1600 | Medium |

| Amide | N-H Bend | 1515 - 1550 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₀N₂O), the molecular weight is 150.18 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 150.

The fragmentation of benzamides often proceeds through characteristic pathways. researchgate.net A common fragmentation for primary benzamides is the loss of the amino group (•NH₂) to form a stable benzoyl cation. researchgate.net For this compound, this would lead to key fragments that help confirm the structure. The fragmentation of the related isomer, 3-Amino-4-methylbenzamide, shows a strong molecular ion peak at m/z 150, followed by significant fragments at m/z 134 (loss of NH₂) and 106 (loss of CO from the m/z 134 fragment). nih.gov A similar pattern can be anticipated for this compound.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 150 | [M]⁺ | - |

| 134 | [M - NH₂]⁺ | •NH₂ |

| 133 | [M - NH₃]⁺ | NH₃ |

| 106 | [M - NH₂ - CO]⁺ | •NH₂, CO |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in the cited literature, the analysis of closely related structures, such as m-Methylbenzamide and other substituted benzamides, reveals common structural motifs. oup.comoup.comiucr.org

Benzamides frequently form hydrogen-bonded structures in the solid state. oup.comacs.org A common arrangement involves the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules. oup.com These dimers can then be further linked into extended chains or sheets by other hydrogen bonds. In the case of m-Methylbenzamide, molecules are connected by two different N-H···O hydrogen bonds to form endless chains. oup.comoup.com The presence of the additional amino group in this compound would likely lead to a more complex and robust three-dimensional hydrogen-bonding network, potentially involving N-H···O and N-H···N interactions. The dihedral angle between the phenyl ring and the amide group is also a key structural feature, often twisted due to steric effects. oup.com

Table 5: Crystallographic Data for Related Benzamide Structures

| Compound | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|

| m-Methylbenzamide | Monoclinic | P2₁/a | Forms endless chains via N-H···O hydrogen bonds. | oup.comoup.com |

| N-carbamothioyl-2-methylbenzamide | Monoclinic | C2/c | Features intramolecular N-H···O hydrogen bonds and intermolecular N-H···S and N-H···O bonds. | iucr.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential analytical technique for separating, identifying, and purifying the components of a mixture. For this compound and its derivatives, both Gas Chromatography (GC) and Liquid Chromatography (LC) are employed to ensure the purity of the final product and to monitor the progress of chemical reactions.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound derivatives, GC, often coupled with a mass spectrometer (GC-MS), is used for characterization and purity verification.

The analysis of related benzamide derivatives demonstrates the utility of this technique. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been successfully characterized using GC-MS. mdpi.com Similarly, GC has been employed in the analysis of N,N-diethyl-3-methylbenzamide, a compound found in human skin emanations. unl.edu For the analysis of various amide products, specific GC columns are chosen based on the polarity of the analytes. A common setup might involve a mid-polarity column like an rtx®-65 (30 m × 0.32 mm ID × 0.25 μm df) coupled with a flame-ionization detector (FID) for quantitative analysis or a mass spectrometer for identification. rsc.org The thermal desorption of analytes from a sample matrix into the GC injection port is a method used for sample introduction, particularly for trace analysis. unl.edu

| Parameter | Description | Source |

|---|---|---|

| Instrument | Gas Chromatograph with Flame-Ionization Detector (FID) or Mass Spectrometer (MS) | rsc.org |

| Column | rtx®-65 (30 m × 0.32 mm ID × 0.25 μm df) | rsc.org |

| Detector | Flame-Ionization Detector (FID) or Mass Spectrometry (MS) | mdpi.comrsc.org |

| Injection Mode | Solventless injection with thermal desorption and cryofocusing | unl.edu |

| Ionization Mode (for MS) | Electron Ionization (EI) | unl.edu |

Liquid Chromatography (LC)

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is a cornerstone technique for the purity assessment of this compound and related compounds, which may have limited volatility or thermal stability.

The purity of 2-amino-3-methylbenzoic acid, a direct precursor to this compound, is critical and can be precisely determined by LC. google.com A typical method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. google.com The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 265 nm. google.com For more complex mixtures or higher throughput analysis, UPLC systems coupled with mass detection (like a QDa detector) offer rapid and sensitive analysis of primary aromatic amines. lcms.cz Such systems can resolve and identify multiple components in a single run, which is invaluable for monitoring reaction byproducts and impurities. lcms.czgoogle.com

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Shimadzu Liquid Chromatograph LC-20AT or equivalent | google.com |

| Chromatographic Column | C18 (ODS) reversed-phase column (250 x 4.6 mm) | google.com |

| Mobile Phase | Methanol and Water (50:50 v/v) | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 30 °C | google.com |

| Detection Wavelength | 265 nm | google.com |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound, such as a derivative of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For example, in the characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a derivative of the benzamide family, elemental analysis was performed to confirm its composition. mdpi.com The results, averaged from two runs, showed a close correlation with the calculated values, thereby verifying the molecular formula. mdpi.com

| Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|

| Carbon (C) | 69.54 | 69.33 | mdpi.com |

| Hydrogen (H) | 8.27 | 8.17 | mdpi.com |

| Nitrogen (N) | 6.76 | 6.53 | mdpi.com |

Applications in Medicinal Chemistry and Biological Systems

Role as a Privileged Scaffold in Drug Design

A privileged scaffold is a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the design of new drugs. nih.gov The concept of privileged scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of libraries of compounds with diverse biological activities. nih.govresearchgate.net The 2-amino-3-methylbenzamide core is an example of such a scaffold, providing a foundation for the synthesis of a variety of biologically active molecules. arxiv.orgopenaccessjournals.com

The utility of the this compound scaffold lies in its structural features, which allow for a range of chemical modifications. These modifications can be tailored to enhance binding affinity and selectivity for specific biological targets, a key consideration in drug development. nih.gov The strategic modification of this scaffold has led to the discovery of compounds with potential applications in oncology and infectious diseases.

Biological Activities of this compound Derivatives

Anticancer Activity Investigations

The quest for more effective and less toxic cancer therapies is a driving force in medicinal chemistry. chemrevlett.com Derivatives of this compound have emerged as a promising class of compounds in this area, with numerous studies demonstrating their potential as anticancer agents. d-nb.infonih.gov

A critical step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against various cancer cell lines. Derivatives of this compound have been the subject of extensive in vitro studies, demonstrating their ability to inhibit the growth of a range of cancer cells. d-nb.infonih.govnih.gov

For instance, a series of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide (B126) derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). nih.gov Several of these compounds exhibited significant cytotoxic effects, with some showing activity comparable to the standard drug, Adriamycin. nih.gov

Similarly, another study focused on 2-amino-1,4-naphthoquinone-benzamide derivatives and their cytotoxic effects against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. d-nb.info Notably, all of the synthesized compounds in this study demonstrated greater potency than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line. d-nb.info One derivative, in particular, was found to be 78.75 times more potent than cisplatin against this cell line. d-nb.info

The tables below summarize the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cell Line | Activity | Reference |

| N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives | SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical), MCF-7 (breast) | Promising anticancer activity, with some compounds comparable to Adriamycin. | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231 (breast), SUIT-2 (pancreatic), HT-29 (colon) | More potent than cisplatin against MDA-MB-231. | d-nb.info |

| 4-(Arylaminomethyl)benzamide derivatives | Hematological and solid tumor cell lines | Moderate to significant activity. | nih.gov |

| Ruthenium(II)-arene complexes with benzamide derivatives | HCC1937, MDA-MB-231, MCF-7 (breast) | Highest antiproliferative activity for one complex in all three cell lines. | researchgate.net |

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. These enzymes represent critical targets in cancer therapy, and their inhibition can disrupt the signaling pathways that drive tumor growth. researchgate.netchemrevlett.com

B-Raf Kinase Inhibition:

The B-Raf kinase is a component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. nih.govnih.govgoogle.comwu.ac.th The development of B-Raf inhibitors has been a significant advancement in the treatment of melanoma. nih.govacs.org Derivatives of this compound have been investigated as potential B-Raf inhibitors. For example, a series of bis-aryl ureas and amides based on a 2-amino-3-purinylpyridine scaffold were designed as DFG-out B-Raf inhibitors. nih.gov Several of these compounds displayed potent antiproliferative activities against the melanoma A375 cell line, which harbors the B-Raf(V600E) mutation. nih.gov

Histone Deacetylase (HDAC) Inhibition:

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. google.com The inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. nih.govacs.orgacs.org A number of 2-aminobenzamide (B116534) derivatives have been identified as potent HDAC inhibitors. google.comnih.govacs.orgacs.org For example, MGCD0103, an orally active HDAC inhibitor, contains an N-(2-aminophenyl)benzamide moiety and has shown promise as an anticancer drug. acs.org This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations. acs.org Another study described a series of 1-(2-aminophenyl)-3-arylurea derivatives as dual inhibitors of EphA2 and HDACs. jst.go.jp

Tyrosine Kinase Inhibition:

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that are often overexpressed or mutated in cancer cells, leading to uncontrolled cell growth and proliferation. chemrevlett.comchemrevlett.comhsmc.gr Consequently, RTKs are important targets for anticancer drug development. chemrevlett.comresearchgate.netchemrevlett.comhsmc.gr Several studies have reported on the design and synthesis of this compound derivatives as potential tyrosine kinase inhibitors. chemrevlett.comnih.govchemrevlett.comhsmc.grmdpi.com These derivatives have shown inhibitory activity against a range of tyrosine kinases, including EGFR, HER-2, and PDGFR. nih.govmdpi.com

| Target Enzyme | Derivative Class | Key Findings | Reference |

| B-Raf Kinase | Bis-aryl ureas and amides with 2-amino-3-purinylpyridine scaffold | Potent antiproliferative activity against B-Raf(V600E) melanoma cells. | nih.gov |

| HDACs | N-(2-aminophenyl)benzamide derivatives | Selective inhibition of Class I HDACs, particularly HDACs 1, 2, and 3. | nih.govacs.orgacs.org |

| Tyrosine Kinases | 4-(Arylaminomethyl)benzamide derivatives | Potent inhibitory activity against EGFR, HER-2, and other RTKs. | nih.govmdpi.com |

Understanding the mechanism of action of potential anticancer drugs is crucial for their development and clinical application. For this compound derivatives, a key mechanism of action appears to be the inhibition of the ERK (extracellular signal-regulated kinase) pathway. nih.govccspublishing.org.cn The ERK pathway is a downstream component of the RAS/RAF/MEK signaling cascade and plays a central role in cell proliferation, differentiation, and survival. mdpi.comimrpress.com

In a study of bis-aryl ureas and amides as B-Raf inhibitors, it was found that these compounds inhibited the proliferation of melanoma cells through the ERK pathway. nih.gov Specifically, the compounds were shown to inhibit the phosphorylation of ERK in melanoma cells with the B-Raf(V600E) mutation. nih.gov This inhibition of ERK signaling ultimately leads to a decrease in cell proliferation and tumor growth.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also demonstrated promising antimicrobial activity. The emergence of antibiotic-resistant bacteria has created an urgent need for the development of new antimicrobial agents, and these compounds represent a potential new avenue of research. espublisher.comnih.gov

Studies have shown that certain derivatives of this compound are effective against a range of bacteria. For example, some derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, a study on 2-amino-4,5-diarylthiazole derivatives, which can be considered related structures, showed activity against Candida albicans, a common fungal pathogen. mdpi.com The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. For example, some benzamide derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.

| Derivative Class | Microbial Target | Key Findings | Reference |

| Benzamide derivatives | Gram-positive bacteria (S. aureus, B. subtilis) | Inhibition of bacterial growth. | |

| 2-amino-4,5-diarylthiazole derivatives | Candida albicans | Antifungal activity. | mdpi.com |

| 2-amino-3-acyl-tetrahydrobenzothiophene derivatives | Gram-positive and Gram-negative bacteria | Antibacterial activity. | nih.gov |

Enzyme Inhibition beyond Cancer

Derivatives of the aminobenzamide scaffold have demonstrated inhibitory activity against various enzymes outside the realm of oncology, including those crucial for the management of metabolic disorders and viral infections.

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide analogues have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov These compounds were found to exhibit a dose-dependent inhibition of the enzyme. nih.gov

In vitro studies revealed that all the synthesized triazolyl methyl benzamide compounds showed more potent inhibitory activity than the standard drug, acarbose. nih.gov Notably, three deacetylated glycosyl methyl benzamide derivatives (compounds 4c , 4d , and 4f ) demonstrated particularly promising results, with IC₅₀ values significantly lower than that of acarbose, indicating a much higher potency. nih.govresearchgate.net The inhibitory concentration (IC₅₀) values from these studies are detailed in the table below.

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Acarbose (Standard) | Reference Drug | 750.0 ± 12.5 | nih.gov |

| Compound 4c | Deacetylated glycosyl methyl benzamide derivative | 25.3 ± 0.8 | nih.gov |

| Compound 4d | Deacetylated glycosyl methyl benzamide derivative | 26.1 ± 1.5 | nih.gov |

| Compound 4f | Deacetylated glycosyl methyl benzamide derivative | 30.6 ± 2.1 | nih.gov |

The benzamide scaffold is a key feature in the design of various protease inhibitors, particularly those targeting viral proteases essential for viral replication.

Coronavirus Protease Inhibition: Derivatives of 2-aminobenzamide have been investigated as noncovalent inhibitors of the papain-like protease (PLpro) of coronaviruses, a target for treating infections like SARS-CoV-2. nih.gov Structure-activity relationship (SAR) studies on benzamide derivatives revealed that the presence and position of the amino group on the benzamide ring influence inhibitory capacity. nih.gov For instance, the chloro-substituted benzamide derivative 2i was identified as one of the most promising PLpro inhibitors in one study, with an EC₅₀ value of 1.77 μM in a viral replication assay. nih.gov

Dengue Virus Protease Inhibition: The viral serine protease NS2B-NS3 of the dengue virus (DENV) is another crucial target for antiviral drug discovery. Research efforts have led to the development of novel non-charged benzamide derivatives with submicromolar activities in viral replication assays. acs.org One such derivative exhibited an EC₅₀ of 0.24 μM, demonstrating significant potency and selectivity against off-target proteases. acs.org

HIV Protease Inhibition: The 2-aminobenzamide structure has been optimized to create antagonists of the HIV-1 viral infectivity factor (Vif), a protein that counteracts the host's natural antiviral defenses. nih.gov A derivative, compound 6m (2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide), emerged from these studies with an EC₅₀ of 0.07 μM in H9 cells, showing a five-fold greater antiviral activity compared to its predecessor. nih.gov This compound also effectively suppressed the replication of various clinical drug-resistant HIV strains. nih.gov

Pharmacological Profiling in In Vitro Systems

Derivatives built upon the 2-aminobenzamide framework have been subjected to a range of in vitro pharmacological tests, revealing broad-spectrum antimicrobial and specific antiviral activities.

Antimicrobial Activity: A series of 2-aminobenzamide derivatives synthesized from isatoic anhydride (B1165640) were tested against several bacterial and fungal strains. mdpi.com The compounds were evaluated against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and various fungi (Aspergillus fumigatus, Candida albicans, Saccharomyces cerevisiae). mdpi.comresearchgate.net One derivative, compound 5 , was particularly noteworthy for its excellent antifungal activity against Aspergillus fumigatus, which was more potent than the standard drug Clotrimazole. mdpi.comresearchgate.net It also showed good activity against other fungal and bacterial strains. mdpi.com Another study reported a new aminobenzamide derivative, fusaribenzamide A, isolated from an endophytic fungus, which showed significant antifungal activity against Candida albicans. phcog.com

Antiviral Activity: Beyond protease inhibition, 2-aminobenzamide derivatives have shown efficacy against other viral targets.

Herpes Simplex Virus (HSV): Three optimized 2-aminobenzamide derivatives (SNX-25a, SNX-2112, and SNX-7081) that inhibit heat shock protein 90 (HSP90) demonstrated significant anti-HSV-1 and HSV-2 activity in Vero cells at non-toxic concentrations. nih.gov Their potency (EC₅₀ values) was comparable to the standard antiviral drug acyclovir (B1169) (ACV). nih.gov

Influenza A Virus: Benzamide derivatives have been designed as inhibitors of the influenza virus nucleoprotein (NP), a key target for new anti-influenza drugs. scirp.org Compound 39 from one study was the most potent, with IC₅₀ values of 0.46 μM and 0.27 μM against H3N2 and A/WSN/33 influenza A strains, respectively. scirp.org

| Derivative Class | Activity Type | Key Findings | Target Organism/Virus | Reference |

|---|---|---|---|---|

| 2-Aminobenzamides (from isatoic anhydride) | Antifungal | Compound 5 was more potent than Clotrimazole. | Aspergillus fumigatus | mdpi.comresearchgate.net |

| Fusaribenzamide A | Antifungal | Significant activity with MIC of 11.9 μg/disc. | Candida albicans | phcog.com |

| HSP90 Inhibitors (SNX-25a, etc.) | Antiviral | EC₅₀ values were close to that of Acyclovir. | Herpes Simplex Virus (HSV-1, HSV-2) | nih.gov |

| Vif Antagonists (Compound 6m ) | Antiviral | EC₅₀ of 0.07 μM; active against drug-resistant strains. | HIV-1 | nih.gov |

| Nucleoprotein Inhibitors (Compound 39 ) | Antiviral | IC₅₀ of 0.27 μM against A/WSN/33 strain. | Influenza A Virus | scirp.org |

In Vivo Efficacy Studies

Select derivatives of 2-aminobenzamide that have shown promise in vitro have been advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models.

Antiviral Efficacy: The antiviral potential of the HSP90-inhibiting 2-aminobenzamide derivatives was confirmed in a herpes simplex keratitis rabbit model. nih.gov Eye gels containing 0.1% or 0.025% of the derivative SNX-25a showed the highest efficacy against HSV-1 infection, performing better than the standard 0.1% acyclovir gel. nih.gov The other derivatives, SNX-2112 and SNX-7081, were also effective in this model. nih.gov

Pharmacokinetic Profile: In a study of benzamide derivatives as influenza A nucleoprotein inhibitors, a representative molecule (compound 32 ) was evaluated for its pharmacokinetic profile in rats. scirp.org The compound demonstrated promising drug-like properties, with a half-life of 4.6 hours and an oral bioavailability of approximately 21% after a 25 mg/kg oral dose. scirp.org These findings suggest that this class of molecules is viable for further development.

α-Glucosidase Inhibition: In vivo evaluations have also been conducted on benzamide derivatives designed as α-glucosidase inhibitors, confirming their potential to manage hyperglycemia in living systems. researchgate.net

Advanced Reactivity and Mechanistic Studies

Metal-Catalyzed C-H Bond Functionalizationresearchgate.netnih.govsemanticscholar.org

The functionalization of otherwise inert C-H bonds has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a more atom- and step-economical manner. mdpi.com In this context, directing groups are often employed to control the site-selectivity of the reaction. semanticscholar.orgmdpi.com 2-Amino-3-methylbenzamide possesses the structural motifs that make it a candidate for a directing group in metal-catalyzed C-H functionalization reactions. researchgate.netmdpi.com Transition metals such as palladium, ruthenium, and cobalt are frequently used as catalysts for these transformations. semanticscholar.orgnih.govmdpi.comrsc.org

Role as a Bidentate Directing Groupresearchgate.netnih.gov

A key strategy for achieving high regioselectivity in C-H activation is the use of bidentate directing groups. mdpi.comrsc.org These groups coordinate to a metal center through two Lewis basic atoms, forming a stable cyclometallated intermediate. semanticscholar.orgmdpi.com In the case of this compound, the nitrogen atom of the amino group and the oxygen atom of the amide carbonyl can act as a bidentate, monoanionic directing auxiliary. nih.gov This dual coordination is crucial for stabilizing high oxidation states of the transition metal catalyst, which can facilitate the C-H functionalization step. nih.gov

The formation of a five- or six-membered chelate ring is thermodynamically favored. mdpi.com For this compound, the coordination of the amino nitrogen and amide oxygen to a metal center would form a stable five-membered metallacycle. mdpi.commdpi.com This pre-coordination brings the metal catalyst into close proximity to the C-H bonds at the ortho-position of the directing group, thereby enabling selective activation.

Chelation-Assisted Reactivityresearchgate.netnih.gov

Chelation-assistance is the fundamental principle behind the directing group strategy. semanticscholar.orgmdpi.com The coordination of the bidentate ligand to the metal is the initial and critical step that dictates the reaction's outcome. rsc.org This chelation lowers the activation energy of the C-H cleavage step and locks the catalyst in a specific position, ensuring high regioselectivity. rsc.orgresearchgate.net

The general mechanism for chelation-assisted C-H functionalization involves several steps:

Coordination : The bidentate directing group (the amino and amide functionalities of this compound) coordinates to the metal catalyst.

C-H Activation/Metallation : The coordinated metal center selectively cleaves a nearby C-H bond, typically at the ortho-position, to form a stable cyclometallated intermediate. rsc.org

Functionalization : This intermediate then reacts with a coupling partner (e.g., an aryl halide, alkyne, or other electrophile), leading to the formation of a new C-C or C-heteroatom bond. semanticscholar.orgnih.gov

Catalyst Regeneration : The final product is released, and the active catalyst is regenerated to continue the cycle.

This chelation-driven reactivity allows for the direct arylation, alkylation, and amination of C-H bonds, among other transformations. nih.gov

| Metal-Catalyzed C-H Functionalization | |

| Concept | Description |

| Directing Group | The amino and amide groups of this compound can act as a bidentate directing group. researchgate.netnih.gov |

| Mechanism | Chelation of the metal catalyst to the amino and amide functionalities facilitates regioselective C-H bond cleavage at the ortho-position via a stable five-membered metallacycle intermediate. mdpi.commdpi.comrsc.org |

| Potential Reactions | Arylation, Alkenylation, Alkylation, Amination, Etherification. nih.gov |

| Common Catalysts | Palladium (Pd), Ruthenium (Ru), Cobalt (Co), Nickel (Ni), Iron (Fe). semanticscholar.orgnih.govresearchgate.net |

Nucleophilic Substitution Reactionsmdpi.com

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. wikipedia.org The 2-amino and 3-methyl groups on this compound are both electron-donating, making direct nucleophilic aromatic substitution (SNAr) unfavorable. wikipedia.org

However, nucleophilic substitution can be achieved by modifying the amino group. The primary amino group can be converted into a diazonium salt (–N₂⁺) using nitrous acid. This diazonium group is an excellent leaving group, and the resulting aryl cation is highly reactive towards a wide range of nucleophiles. wikipedia.org This two-step process, known as the Sandmeyer reaction or related transformations, allows for the introduction of various substituents. wikipedia.org

| Nucleophilic Substitution Pathways | |

| Reaction | Reagents |

| Diazotization-Substitution | 1. NaNO₂, HCl 2. CuCl/CuBr/CuCN/KI/H₂O |

Oxidation and Reduction Reactionsmdpi.com

The functional groups of this compound are susceptible to various oxidation and reduction reactions. libretexts.org

Oxidation:

The primary amino group (–NH₂) is sensitive to oxidation and can be converted to a nitroso (–NO) or nitro (–NO₂) group using appropriate oxidizing agents.

The methyl group (–CH₃) can be oxidized to a carboxylic acid (–COOH) under strong oxidizing conditions, for example, with potassium permanganate.

Reduction:

The amide functionality (–CONH₂) can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

If the amino group is first oxidized to a nitro group, the nitro group can be readily reduced back to an amino group, a common synthetic strategy in the preparation of aromatic amines. minia.edu.eg

| Redox Reactions of this compound | | | :--- | :--- | :--- | | Reaction Type | Functional Group | Potential Product | | Oxidation | Amino (–NH₂) | Nitroso (–NO) or Nitro (–NO₂) derivative | | Oxidation | Methyl (–CH₃) | Carboxylic acid (–COOH) derivative | | Reduction | Amide (–CONH₂) | Amine (–CH₂NH₂) derivative |

Electrophilic Aromatic Substitution Reactionsbenchchem.com

In electrophilic aromatic substitution, the substituent effects of the groups already on the benzene (B151609) ring determine the position of the incoming electrophile. minia.edu.eg For this compound, the directing effects are as follows:

Amino group (–NH₂): A strongly activating, ortho-, para-director.

Methyl group (–CH₃): A weakly activating, ortho-, para-director.

Amide group (–CONH₂): A moderately deactivating, meta-director.

The powerful activating and directing effect of the amino group dominates the reactivity of the ring. vulcanchem.com It strongly directs incoming electrophiles to the positions ortho and para to itself. The para position (C5) is sterically unhindered and is the most likely site for substitution. The two ortho positions are already substituted (C1 with the amide and C3 with the methyl group).

Research on the related compound 2-amino-N,3-dimethylbenzamide has shown that electrophilic halogenation using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) occurs selectively at the 5-position, providing the corresponding halogenated products in high yield. sioc-journal.cn This confirms that the C5 position is the most reactive site for electrophilic attack.

| Electrophilic Aromatic Substitution | |

| Predicted Regioselectivity | Substitution occurs primarily at the C5 position, para to the strongly activating amino group. sioc-journal.cn |

| Typical Reactions | Reagent |

| Halogenation | NCS, NBS, or NIS |

| Nitration | HNO₃, H₂SO₄ |

| Sulfonation | Fuming H₂SO₄ |

Thermal Stability and Safety Assessment in Research Contexts

Thermogravimetric Analysis (TGA)

There is no specific Thermogravimetric Analysis (TGA) data available in the public domain for 2-Amino-3-methylbenzamide. TGA is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and composition of a material, including decomposition temperatures and the presence of volatile components.

Differential Scanning Calorimetry (DSC) Studies of Thermal Decomposition

Specific Differential Scanning Calorimetry (DSC) studies detailing the thermal decomposition of this compound have not been found in a review of available literature. DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC can be used to determine the heat of decomposition, onset temperature of decomposition, and to characterize other thermal events such as melting and glass transitions.

Kinetic Analysis of Thermal Stability

No kinetic analysis of the thermal stability of this compound has been reported in scientific literature. Such an analysis would involve using data from techniques like TGA or DSC at multiple heating rates to determine the kinetic parameters of decomposition, such as activation energy and the pre-exponential factor. This information is essential for predicting the rate of decomposition at different temperatures and assessing the long-term stability of the compound.

Prediction of Thermal Safety Parameters

Due to the absence of experimental thermal data (TGA and DSC), the prediction of thermal safety parameters for this compound, such as the Self-Accelerating Decomposition Temperature (SADT) and Time to Maximum Rate under adiabatic conditions (TMRad), is not possible. These parameters are critical for assessing the risk of thermal runaway reactions during storage and transportation.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Amino-3-methylbenzamide and related structures, research is moving beyond traditional methods toward more sophisticated and sustainable processes.

Future efforts are likely to focus on:

Catalytic Hydrogenation: The reduction of a nitro group to an amino group is a key step in many syntheses. New catalytic systems, potentially using earth-abundant metals, are being explored to replace traditional reagents, aiming for higher yields and milder reaction conditions. For instance, the synthesis of related compounds like 2-Amino-3-methoxybenzamide often employs catalytic hydrogenation.

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process, often called a "one-pot" synthesis, significantly improves efficiency. A patented method for synthesizing 2-amino-3,5-dichloro-N-methylbenzamide utilizes a one-pot approach starting from isatoic anhydride (B1165640), which simplifies the procedure and reduces waste. patsnap.com

Flow Chemistry: Industrial-scale production can be optimized using continuous flow reactors. This technology allows for better control over reaction parameters like temperature and pressure, leading to higher purity and scalability, as suggested for the production of 2-Amino-3-methoxybenzamide.

Novel Reagents and Methodologies: Research into new chlorination reagents and Grignard reactions for substituted benzamides aims to enhance yield and operational simplicity. google.com Patents for related compounds like 2-amino-5-chloro-N,3-dimethylbenzamide describe novel methods that reduce costs, eliminate complex solvent separations, and minimize process hazards. google.com These principles are directly applicable to the synthesis of this compound.

Development of Novel this compound Derivatives with Enhanced Bioactivity

The core structure of this compound serves as a valuable scaffold for creating new molecules with tailored biological activities. By strategically modifying its functional groups, scientists can fine-tune properties to enhance potency and selectivity for various therapeutic targets.

Key areas of development include:

Anticancer Agents: Derivatives of aminobenzamides are being extensively studied for their potential to combat cancer. Research has shown that introducing specific substituents can lead to compounds with significant cytotoxicity against various cancer cell lines, including breast, leukemia, and cervical cancer. tandfonline.comresearchgate.net The mechanism often involves inducing apoptosis (programmed cell death) in tumor cells.

Antimicrobial Compounds: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal agents. Benzamide (B126) derivatives have demonstrated activity against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and other pathogens. nanobioletters.com

Enzyme Inhibitors: Many diseases are driven by the aberrant activity of specific enzymes. Benzamide derivatives are being designed as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in Alzheimer's disease research. mdpi.com They also show potential as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a key target in cancer therapy.

Anti-inflammatory Agents: Substituted benzamides have been synthesized and evaluated as anti-inflammatory agents, with some showing preferential inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Table 1: Examples of Bioactive Benzamide Derivatives

| Derivative Class | Target/Application | Research Finding | Citation(s) |

|---|---|---|---|

| N-(4-acetylphenyl)-3-amino-2-methylbenzamide | Anticancer | Exhibits cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7). | |

| 2-Amino-3-methoxybenzamide Derivatives | Antimicrobial | Shows activity against MRSA with low minimum inhibitory concentration (MIC) values. | |

| N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides | Anticancer | Certain derivatives showed promising activity against melanoma, leukemia, and breast cancer cell lines. | researchgate.netmdpi.com |

| Substituted Benzamides | Anti-inflammatory | A series of novel benzamides showed promising anti-inflammatory activity with reduced gastrointestinal side effects compared to standard drugs. | researchgate.net |

Advanced Mechanistic Investigations

Understanding precisely how a compound functions at the molecular level is critical for its optimization and safe application. For this compound derivatives, advanced research is focused on elucidating their mechanisms of action.

Future investigations will likely involve:

Molecular Target Identification: Identifying the specific proteins, enzymes, or receptors that a compound interacts with is a primary goal. For example, the biological effects of some benzamide derivatives are attributed to their ability to form hydrogen bonds and hydrophobic interactions with molecular targets, thereby modulating their activity. smolecule.com

Structure-Activity Relationship (SAR) Studies: SAR studies systematically analyze how changes in a molecule's structure affect its biological activity. For instance, research on a series of benzamide analogs found that having a hydrogen bond-donating group at a specific position was critical for its cell-protective activity. nih.gov

Computational Modeling: Techniques like Density Functional Theory (DFT) and molecular docking are powerful tools for predicting how a molecule will bind to its target. mdpi.comajrconline.org DFT studies can reveal insights into molecular geometry and bond angles, while docking can simulate the interaction between a small molecule and a protein's active site, helping to explain its inhibitory action. ajrconline.org These computational approaches can guide the design of more potent derivatives.

Application in Diverse Chemical and Biological Fields

The versatility of the benzamide scaffold allows for its application across a wide spectrum of scientific disciplines, far beyond a single therapeutic area.

Emerging applications include:

Agrochemicals: Derivatives of this compound are crucial intermediates in the synthesis of modern insecticides. Specifically, they are used in the production of chlorantraniliprole, a fungicide that acts on ryanodine (B192298) receptors in insects. google.combiosynth.com

Materials Science: The structural features of these compounds make them useful as building blocks for creating new polymers and advanced materials.

Organic Synthesis: In synthetic chemistry, specific benzamide derivatives can act as "directing groups." These groups guide chemical reactions to occur at a specific position on a molecule, which is a powerful strategy for constructing complex molecules in a controlled and selective manner. researchgate.net

Neuroscience: Substituted benzamides, such as amisulpride, are used in psychiatry. nih.gov They selectively modulate dopamine (B1211576) receptors and are used to treat conditions like depression and schizophrenia. nih.gov While structurally distinct from this compound, their success highlights the potential of the broader benzamide class in treating central nervous system disorders.

Integration of Artificial Intelligence and Machine Learning in Research of Benzamide Derivatives

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and chemical research. By analyzing vast datasets, these technologies can predict properties and guide research in ways that were previously impossible.

The integration of AI and ML in benzamide research includes:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are used to build QSAR models that correlate a molecule's structural features with its biological activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.commdpi.com

Virtual Screening: AI-powered tools can screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. researchgate.net This dramatically accelerates the initial stages of drug discovery.

Drug Target Identification: Machine learning approaches can integrate multiple types of biological data to predict the targets of small molecules, even for compounds with no known mechanism of action. researchgate.net

Scaffold Analysis and Design: ML can analyze large chemical databases to identify common structural scaffolds, like the benzamide core, that are prevalent in active compounds. mdpi.com This information helps chemists design new derivatives with a higher probability of success.

The synergy between advanced synthesis, biological evaluation, mechanistic studies, and powerful computational tools promises a vibrant future for research into this compound and its derivatives, paving the way for new discoveries in medicine, agriculture, and materials science.

常见问题

Q. Basic

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert gas (N₂) at room temperature .

What analytical challenges arise when studying the reactivity of this compound in multicomponent reactions?

Advanced

Challenges include:

- Signal overlap in NMR due to similar substituent environments. Use 2D NMR (COSY, HSQC) for resolution.

- Transient intermediate detection : Stopped-flow UV-Vis or cryogenic trapping stabilizes reactive species.

- Byproduct identification : LC-MS/MS with high-resolution mass filters distinguishes isobaric compounds .

How do steric and electronic effects influence regioselectivity in this compound reactions?

Advanced

The methyl group at position 3 introduces steric hindrance, directing electrophiles to the para position. Electron-donating amino groups enhance nucleophilicity at the ortho/para positions. Computational tools (e.g., molecular electrostatic potential maps) quantify these effects, aiding in predicting reaction pathways .

What are the key storage conditions to preserve the stability of this compound?

Basic

Store in amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Maintain room temperature (20–25°C) in low-humidity environments (<30% RH). Avoid incompatible materials like strong acids/bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。